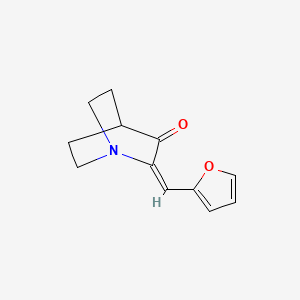

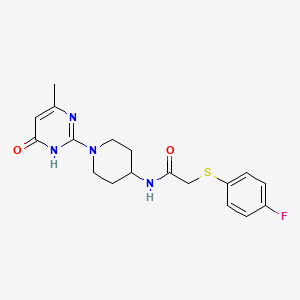

![molecular formula C13H15N5O2S B2719825 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921515-27-7](/img/structure/B2719825.png)

2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

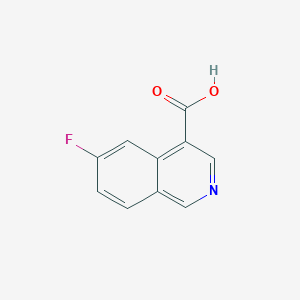

The compound “2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide” is a heterocyclic compound . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole compounds often involves multistep synthetic routes . An efficient strategy for constructing 3H-1,2,4-triazol-3-ones involves a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates . This transformation may undergo nucleophilic attack of amidines on isocyanates and copper promoted intramolecular N–N oxidative coupling .Molecular Structure Analysis

The molecular structure of triazole compounds, including “this compound”, is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows triazole compounds to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions. For instance, a study presents an efficient strategy for constructing 3H-1,2,4-triazol-3-ones via a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates . This transformation may undergo nucleophilic attack of amidines on isocyanates and copper promoted intramolecular N–N oxidative coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds can vary. For instance, some synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3), and optimal oxygen balance .Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications :

- Acetamido pyrrolyl azoles, including structures similar to the compound , have shown promising antibacterial activity against K. pneumoniae and antifungal activity against P. chrysogenum. They also displayed potential anti-inflammatory activity (Sowmya et al., 2017).

Cytotoxic Activity :

- Novel compounds bearing imidazo[2,1-b]thiazole scaffolds, akin to the compound , were tested for cytotoxicity against human cancer cell lines, showing potential as inhibitors against certain cancer cell types (Ding et al., 2012).

Antiulcer Activities :

- Imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, with structural similarity to the compound, were found to have good pharmacological activities as histamine H2-receptor antagonists, potent antisecretory, and cytoprotective activity (Katsura et al., 1992).

Corrosion Inhibition :

- Imidazole derivatives like the one mentioned have been synthesized and assessed for their corrosion inhibition potential, showing significant efficiency in protecting mild steel in acidic solutions (Prashanth et al., 2021).

Antifungal Activities :

- Synthesis of estrogen-like imidazole and triazole derivatives, which are structurally related, exhibited moderate to potent in vitro antifungal activity against Candida albicans (Massa et al., 1992).

Central Nervous System Applications :

- Certain imidazole derivatives, similar to the compound , have been synthesized and shown to effectively penetrate the blood-brain barrier, suggesting potential applications in central nervous system studies (Rosen et al., 1990).

Mechanism of Action

Target of Action

The compound 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound that is capable of binding in the biological system with a variety of enzymes and receptors . This ability to interact with different target receptors makes it a precise pharmacophore with a bioactive profile .

Mode of Action

It is known that the compound can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Compounds with similar structures have been shown to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have shown weak to high cytotoxic activities against tumor cell lines .

Action Environment

It is known that the effectiveness of similar compounds can be influenced by various factors .

Safety and Hazards

Future Directions

The future directions for research on triazole compounds include the discovery and development of more effective and potent anticancer agents . This involves the design and synthesis of novel 1,2,4-triazole derivatives, evaluation of their cytotoxic activities, and understanding the mechanism and binding modes of these derivatives in the binding pocket of potential targets .

properties

IUPAC Name |

2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S/c1-20-10-4-2-9(3-5-10)17-6-7-18-12(17)15-16-13(18)21-8-11(14)19/h2-5H,6-8H2,1H3,(H2,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRDWSVPNKKNCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

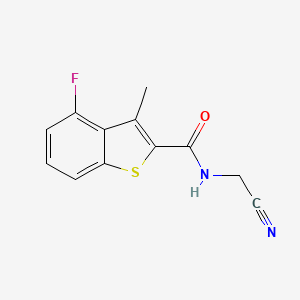

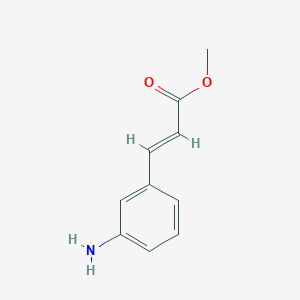

![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile](/img/structure/B2719743.png)

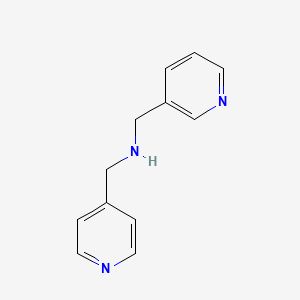

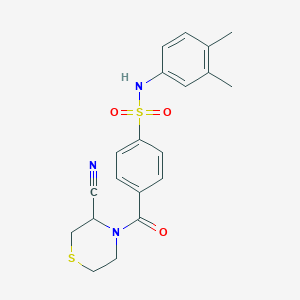

![N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2719748.png)

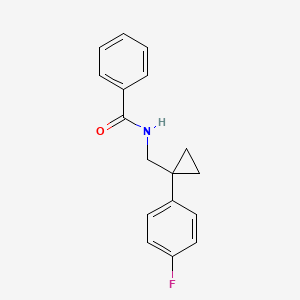

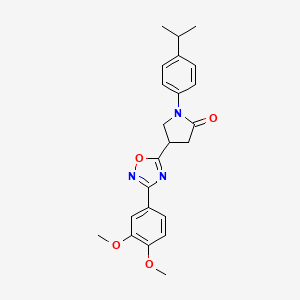

![2-(3,5-dimethoxyphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2719754.png)